

Technical Guide: Pseudoephedrine tert-butyl carbamate

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Compound of Interest

Compound Name: *Pseudoephedrine tert-butyl carbamate*

Cat. No.: *B212031*

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CAS Number: 152614-95-4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Pseudoephedrine tert-butyl carbamate**, a key intermediate and analytical reference standard. It includes detailed information on its synthesis, physicochemical properties, and analytical characterization.

Physicochemical Properties

Pseudoephedrine tert-butyl carbamate, also known as N-tert-butoxycarbonyl-pseudoephedrine or t-BOC Pseudoephedrine, is a carbamate derivative of pseudoephedrine. It serves as a crucial precursor in synthetic organic chemistry and is utilized as an analytical reference standard in forensic and research applications.^[1]

Property	Value
CAS Number	152614-95-4
Molecular Formula	C ₁₅ H ₂₃ NO ₃
Molecular Weight	265.35 g/mol
IUPAC Name	tert-butyl (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl(methyl)carbamate
Appearance	Crystalline solid (predicted)
Purity	≥98%

Synthesis

The synthesis of **Pseudoephedrine tert-butyl carbamate** is achieved through the N-acylation of pseudoephedrine with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the tert-butoxycarbonyl (Boc) protecting group to the secondary amine of the pseudoephedrine molecule.

Experimental Protocol: N-tert-butoxycarbonylation of Pseudoephedrine

This protocol is adapted from established procedures for the Boc-protection of secondary amines and specific details found in the synthesis of similar masked derivatives of pseudoephedrine.^[1]

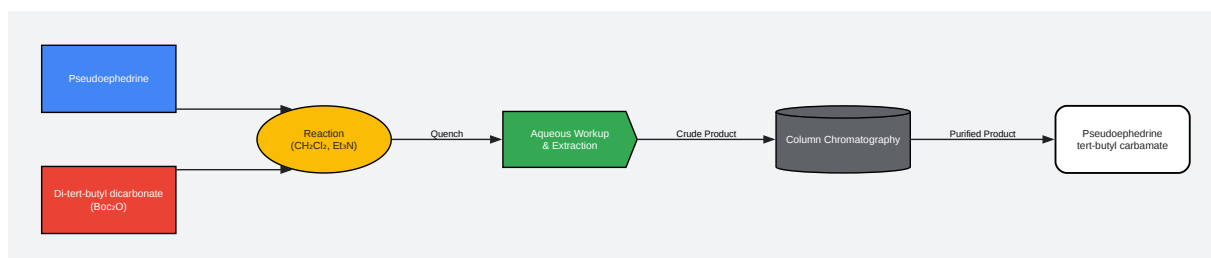
Materials:

- (+)-Pseudoephedrine (1 mole equivalent)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 mole equivalents)
- Triethylamine (Et₃N) or other suitable non-nucleophilic base (1.2 mole equivalents)
- Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

Procedure:

- To a solution of (+)-Pseudoephedrine in dichloromethane, add triethylamine.
- Cool the mixture in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO_3), and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain **Pseudoephedrine tert-butyl carbamate**.

Synthesis Workflow



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Synthesis of **Pseudoephedrine tert-butyl carbamate**.

Analytical Characterization

The structural confirmation and purity assessment of **Pseudoephedrine tert-butyl carbamate** are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for **Pseudoephedrine tert-butyl carbamate** based on the characterization of closely related compounds.^[1]

Technique	Expected Data
^1H NMR	Signals corresponding to the aromatic protons of the phenyl group, the methine protons of the pseudoephedrine backbone, the N-methyl and C-methyl protons, and the characteristic singlet for the nine protons of the tert-butyl group.
^{13}C NMR	Resonances for the aromatic carbons, the carbons of the pseudoephedrine backbone, the N-methyl and C-methyl carbons, and the carbons of the Boc protecting group, including the quaternary carbon and the carbonyl carbon.
FTIR (cm^{-1})	Characteristic peaks for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=O stretching (carbamate carbonyl), and C-O stretching.
Mass Spec. (MS)	The mass spectrum should show the molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$, along with characteristic fragmentation patterns.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis of t-Boc derivatives of pseudoephedrine can be challenging due to potential thermal degradation or rearrangement in the injector port.^{[1][2]} Derivatization of the hydroxyl group may be necessary to improve thermal stability for more reliable analysis.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for the analysis of **Pseudoephedrine tert-butyl carbamate**.

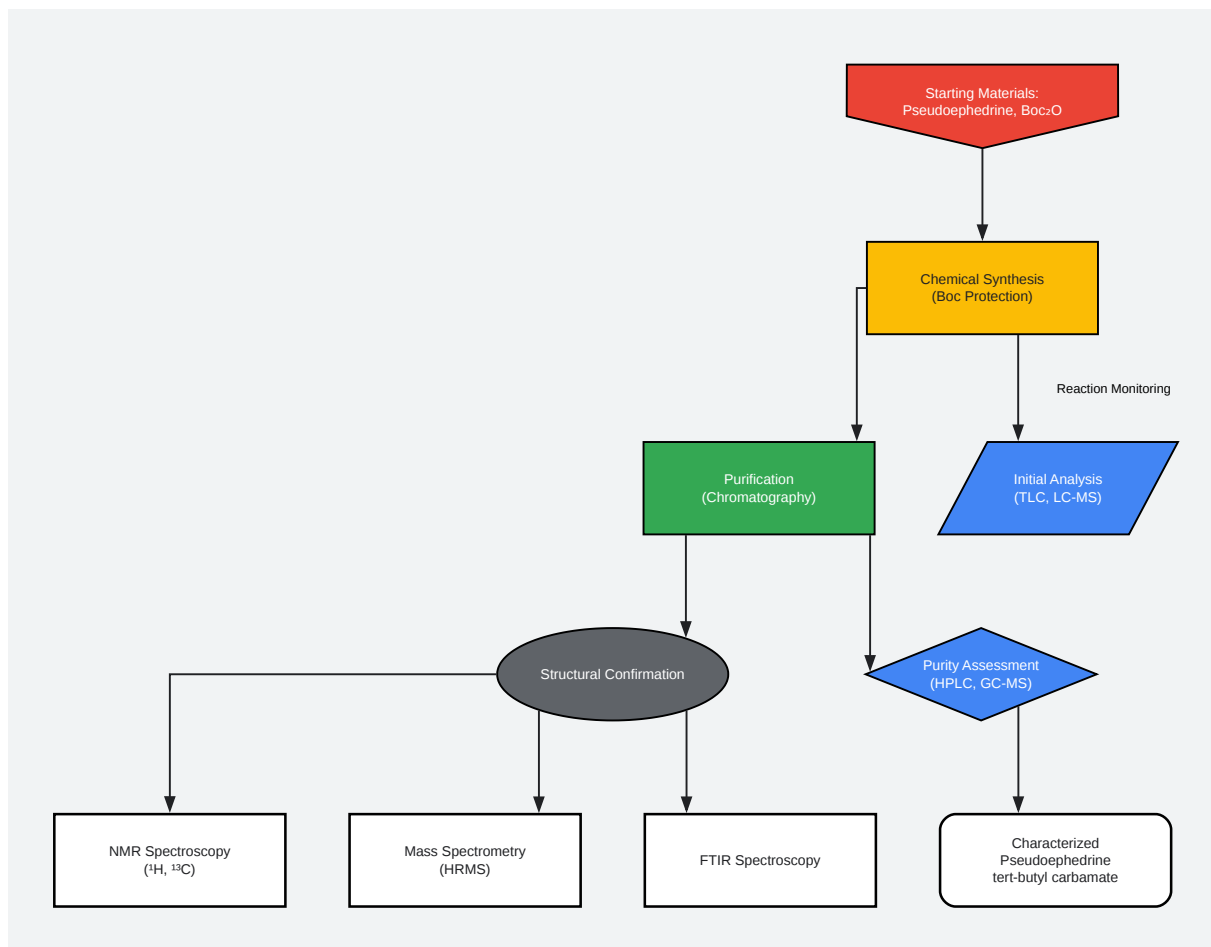
Illustrative HPLC Method:

- Column: C18 stationary phase.
- Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
- Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).
- Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

This method allows for the separation of the product from starting materials and byproducts, enabling purity assessment and quantification.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of **Pseudoephedrine tert-butyl carbamate** to its comprehensive analysis.



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Workflow for Synthesis and Characterization.

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References

- 1. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. [phfscience.nz]
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